synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among its many derivatives, 6-Bromo-4-hydroxyquinoline-3-carbonitrile represents a molecule of significant interest, combining the bio-modulating effects of a halogenated aromatic system with the versatile chemistry of the nitrile group. This guide provides a comprehensive technical overview of the most robust and field-proven synthetic strategies for this target compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, actionable protocols suitable for a research and development setting. The primary focus is a multi-step pathway leveraging the classic Gould-Jacobs reaction, a reliable method for constructing the 4-hydroxyquinoline core.[2][3]
The Strategic Importance of the Quinoline Core
Quinoline and its derivatives are privileged structures in drug discovery, renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4] The 4-hydroxyquinoline (or quinolin-4-one) tautomer is particularly significant. The introduction of a bromine atom at the C6 position can enhance lipophilicity and metabolic stability, often improving a compound's pharmacokinetic profile. The C3-carbonitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, participate in further chemical transformations, or serve as a bioisostere for other functional groups. Consequently, 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a valuable building block for exploring new chemical entities in various therapeutic areas.[5]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the formation of the quinoline ring system from an aniline precursor. The most established disconnection approach for 4-hydroxyquinolines involves the Gould-Jacobs reaction, which constructs the heterocyclic ring from an aniline and a malonic ester derivative.
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals a robust, multi-step pathway:
-
Gould-Jacobs Reaction: Condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the core intermediate, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[6]
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]
-
Nitrile Formation: Conversion of the carboxylic acid to the target carbonitrile, typically via a primary amide intermediate.
This strategy is favored due to the high reliability and extensive documentation of the Gould-Jacobs reaction for substituted anilines.[3][8]
The Primary Synthetic Pathway: A Step-by-Step Guide
This section details the experimental execution of the most reliable synthetic route to 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Underlying Principle: The Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines.[8] The reaction proceeds in two key stages:
-
Condensation: A nucleophilic attack by the aniline nitrogen onto the electrophilic double bond of the alkoxymethylenemalonate, followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[3]
-
Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring system.[2][3] This step is often the rate-limiting and requires significant thermal energy.
Caption: Conceptual flow of the Gould-Jacobs reaction.
Protocol 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
This procedure is adapted from established methodologies for forming the quinolinone core.[6]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask fitted with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).
-
Heat the mixture to 110-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture, providing a visual indicator of progress. The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
Once the formation of the intermediate adduct is complete, remove any residual ethanol under reduced pressure.
-
Cyclization: In a separate flask, preheat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C.
-
Add the crude anilidomethylenemalonate intermediate from the previous step portion-wise to the hot solvent. Caution: This addition can be exothermic.
-
Maintain the reaction temperature at 240-250 °C for 30-60 minutes. Monitor the cyclization by TLC.
-
Isolation: Allow the mixture to cool to below 100 °C and dilute with an equal volume of petroleum ether or hexane. This will precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Value/Condition | Source |
| Starting Material | 4-Bromoaniline | [6] |
| Reagent | Diethyl ethoxymethylenemalonate | [6] |
| Condensation Temp. | 110-130 °C | [3] |
| Cyclization Temp. | 240-250 °C | [2][6] |
| Solvent (Cyclization) | Diphenyl ether | [2][6] |
| Typical Yield | 60-80% | [7] |
Protocol 2: Saponification to 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7]
Step-by-Step Methodology:
-
Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) from the previous step in a 10% aqueous solution of sodium hydroxide (w/v).
-
Heat the mixture to reflux (approx. 100 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester. The solid should dissolve as the sodium salt of the acid is formed.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The carboxylic acid will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Conversion to 6-Bromo-4-hydroxyquinoline-3-carbonitrile
The conversion of the carboxylic acid to the carbonitrile is a standard transformation, typically proceeding through the primary amide.
Step-by-Step Methodology:
-
Amide Formation:
-
In a fume hood, suspend the 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dioxane) and cool in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonium hydroxide solution dropwise.
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature. The primary amide will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Combine the crude 6-bromo-4-hydroxyquinoline-3-carboxamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture according to standard literature procedures for nitrile synthesis (temperatures can range from room temperature to reflux, depending on the reagent).
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
-
Alternative Synthetic Route: A Convergent Approach
An alternative, more convergent strategy would begin with 2-amino-5-bromobenzonitrile.[9] This approach is theoretically attractive as the bromine and nitrile functionalities are pre-installed. The key transformation would be an acid- or base-mediated cyclization with a two-carbon synthon, such as ethyl cyanoacetate, to construct the second ring.
While this method could be more step-economical, it may present challenges with regioselectivity and require significant process optimization to achieve high yields. The acid-mediated cyclization of aminonitriles is a known transformation for forming heterocyclic systems.[10][11]
Physicochemical and Spectroscopic Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | C₁₂H₁₀BrNO₃ | 296.12 g/mol |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 98948-95-9 | C₁₀H₆BrNO₃ | 268.06 g/mol |
| 6-Bromo-4-hydroxyquinoline-3-carbonitrile | 364793-52-2 | C₁₀H₅BrN₂O | 249.07 g/mol |
Expected Spectroscopic Data for 6-Bromo-4-hydroxyquinoline-3-carbonitrile:
-
¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet at a higher chemical shift (>12 ppm) corresponding to the N-H proton of the quinolinone tautomer.
-
¹³C NMR: Resonances for the nine aromatic/vinylic carbons, the carbon bearing the bromine, the carbonyl carbon (C4, approx. 170-180 ppm), and the nitrile carbon (C≡N, approx. 115-120 ppm).
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire synthetic and analytical workflow.
Caption: Comprehensive workflow for synthesis and analysis.
Safety and Handling
-
4-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water. Handle only in a dry fume hood with appropriate PPE.
-
High-Temperature Reactions: The thermal cyclization step requires extremely high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Use a blast shield for protection.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Add reagents slowly and with cooling to control exothermic reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The is most reliably achieved through a well-established, multi-step sequence commencing with the Gould-Jacobs reaction. This pathway offers robust and scalable access to the key 4-hydroxyquinoline core, which can be further elaborated to the target nitrile. While alternative, more convergent routes are conceivable, the detailed protocol provides a validated and trustworthy method for researchers and drug development professionals to produce this valuable chemical intermediate for further investigation and application in medicinal chemistry.
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]
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PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]
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Yamanouchi Pharmaceutical Co., Ltd. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. [Link]
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MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
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